2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
This compound features a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2 and a sulfonyl-linked tetrahydronaphthalene moiety at position 5. Its molecular complexity distinguishes it from simpler analogs, as seen in its molecular formula (C₁₉H₂₃N₃O₂S) and higher molecular weight (~357.5 g/mol) compared to base structures like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (C₆H₉N₃; 123.16 g/mol) .
Properties
IUPAC Name |
2-cyclopropyl-5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-25(24,18-8-7-14-3-1-2-4-16(14)11-18)21-9-10-22-17(13-21)12-19(20-22)15-5-6-15/h7-8,11-12,15H,1-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNHGWZITNXHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN4C(=CC(=N4)C5CC5)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic organic compound with significant potential for pharmacological applications. This compound belongs to the class of pyrazolo compounds, which are known for their diverse biological activities. Its complex structure includes a sulfonamide group and a tetrahydronaphthalene moiety, which may contribute to its biological effects.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : Approximately 357.47 g/mol
- Structure : The compound features a cyclopropyl group and a sulfonyl group attached to a tetrahydropyrazolo framework.
The biological activity of this compound is primarily linked to its interaction with various biological targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism remains under investigation; however, compounds in this class often exhibit activity through:
- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases or phosphodiesterases.
- Receptor Modulation : Possible interaction with neurotransmitter receptors or ion channels.
Antimicrobial Activity
Research indicates that pyrazolo compounds can exhibit antimicrobial properties. A study on related pyrazole derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity due to structural similarities .
| Compound | Activity | Inhibition (%) |
|---|---|---|
| Pyrazole Derivative A | Antitubercular | 72% |
| Pyrazole Derivative B | Antifungal | 65% |
| 2-Cyclopropyl Compound | TBD | TBD |
Anticancer Activity
The potential anticancer properties of pyrazolo compounds have been explored in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. For instance:
- In vitro Studies : Compounds related to 2-Cyclopropyl have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Studies and Research Findings
- Case Study on Enzyme Inhibition :
- Research on Antimicrobial Efficacy :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Notes:
- Cyclopropyl vs.
- Sulfonyl Variations: The tetrahydronaphthalene sulfonyl group in the target compound may confer stronger hydrophobic interactions than smaller aryl sulfonyl groups (e.g., 3-chloro-2-methylphenyl) .
- Salt Forms: Dihydrochloride salts (e.g., 792163-25-8) improve aqueous solubility, a property absent in the neutral target compound .
Q & A
Q. How to design a scalable synthesis route for academic-industrial partnerships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
